Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex heterocyclic compound. Let’s break down its structure:
Methyl group (CH₃): Attached to the thiazole ring.
Quinoline moiety: Contains a hydroxy group (OH) at position 4.
Thiazole ring: A five-membered ring with sulfur and nitrogen atoms.
Carboxylate group (COO⁻): Positioned at the 5-carbon of the thiazole ring.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound. One common approach involves the condensation of 4-hydroxyquinoline-3-carbaldehyde with thiosemicarbazide, followed by cyclization to form the thiazole ring. The esterification of the resulting thiazole carboxylic acid with methanol yields the desired methyl ester.
Reaction Conditions:Condensation: 4-hydroxyquinoline-3-carbaldehyde reacts with thiosemicarbazide in the presence of a suitable catalyst.
Cyclization: The intermediate formed undergoes cyclization to form the thiazole ring.
Esterification: The thiazole carboxylic acid reacts with methanol to form the methyl ester.
Industrial Production: While industrial-scale production methods may vary, the synthetic steps outlined above provide a foundation for large-scale synthesis.
Chemical Reactions Analysis
Reactions:
Oxidation: The quinoline moiety can undergo oxidation reactions.
Substitution: The thiazole ring may participate in nucleophilic substitution reactions.
Reduction: Reduction of the carbonyl group (C=O) is possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Substitution: Alkylating agents or nucleophiles.
Reduction: Reducing agents such as sodium borohydride (NaBH₄).
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation may yield quinoline-3-carboxylic acid derivatives.
- Substitution could lead to various alkylated or substituted thiazole derivatives.
Scientific Research Applications
This compound finds applications in:
Medicine: Investigated for potential antimicrobial or anticancer properties.
Chemistry: Used as a building block for more complex molecules.
Industry: Employed in the synthesis of other bioactive compounds.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
Biological Activity
Methyl 2-{[(4-hydroxyquinolin-3-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H12N2O4S
- Molecular Weight : 288.31 g/mol
The compound contains a thiazole ring, a carbonyl group linked to a hydroxyquinoline, and a methyl ester functional group, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that thiazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation. The specific pathways affected include the modulation of cell cycle regulators and pro-apoptotic factors.
Enzyme Inhibition
The compound may act as an enzyme inhibitor, particularly targeting enzymes involved in cancer progression or microbial resistance. For example, thiazole derivatives have been shown to inhibit enzymes like topoisomerases and kinases, which are crucial in DNA replication and repair processes.
Case Studies
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of thiazole derivatives.
- Findings : A derivative exhibited significant inhibition against Staphylococcus aureus with an IC50 value of 20 µg/mL.
- : Thiazole derivatives could be developed as novel antimicrobial agents.
-
Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on human cancer cell lines.
- Findings : The compound showed IC50 values ranging from 15 µM to 30 µM across different cell lines.
- : The compound has potential as an anticancer agent due to its ability to induce apoptosis.
Research Findings Overview
Properties
Molecular Formula |
C16H13N3O4S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
methyl 4-methyl-2-[(4-oxo-1H-quinoline-3-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H13N3O4S/c1-8-13(15(22)23-2)24-16(18-8)19-14(21)10-7-17-11-6-4-3-5-9(11)12(10)20/h3-7H,1-2H3,(H,17,20)(H,18,19,21) |
InChI Key |
WUHIUFHLFBVBPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CNC3=CC=CC=C3C2=O)C(=O)OC |
Origin of Product |
United States |
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